molecular formula C17H21N5O5 B2975413 N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine CAS No. 1203205-72-4

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

Cat. No. B2975413
M. Wt: 375.385
InChI Key: XDXZTMTVZBQLJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and yields .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths, angles, and electronic structure through computational chemistry methods or spectroscopic data.


Chemical Reactions Analysis

This involves information on how the compound reacts with other chemicals, its reactivity patterns, stability, and any notable reactions it undergoes.


Physical And Chemical Properties Analysis

This includes data on the compound’s physical state, melting point, boiling point, solubility, and density. Also, insights into the compound’s acidity or basicity, nucleophilic and electrophilic properties, and any unique chemical behaviors are discussed.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

  • Ionic Liquid Effects on Reactions : Ionic liquids have been shown to enhance the reactivity of nucleophilic aromatic substitution (SNAr) reactions involving cyclic secondary amines, such as morpholine. These solvents improve nucleophilicity and facilitate reaction conditions, potentially offering an advantageous medium for reactions involving N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine (Allen, McCann, & Acevedo, 2015).

Aromatic Nucleophilic Substitution with Amines

  • Reaction Mechanisms and Solvent Effects : Studies have detailed the kinetics and mechanisms of aromatic nucleophilic substitution with amines, including morpholine, in various solvents. These findings highlight how reaction media, such as ionic liquids or conventional solvents, influence reaction rates and mechanisms, providing a foundation for understanding the behavior of complex nitroaromatic compounds in different environments (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).

Synthesis and Applications of Related Compounds

  • Antimicrobial Potentials : Novel derivatives incorporating morpholine and pyrimidine moieties have been synthesized and evaluated for antimicrobial activity. These studies underscore the potential for compounds like N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine to serve as frameworks for developing antimicrobial agents, given the bioactivity associated with similar structural analogues (Desai, Patel, & Dave, 2016).

Methodological Innovations and Synthesis Approaches

  • Advanced Synthesis Techniques : Research into the synthesis of complex nitrothiophenes and their derivatives, as well as investigations into the catalysis of nitrosation reactions, offer methodological insights that could be applicable to synthesizing and manipulating N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine . These studies provide valuable information on reaction conditions, catalysts, and the impact of different substituents on the reaction outcomes (Threadgill et al., 1991).

Safety And Hazards

This involves the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves potential applications or fields of study where the compound could be relevant .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXZTMTVZBQLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

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